molecular formula C20H23N5OS B2792384 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-22-2

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B2792384
CAS No.: 893726-22-2
M. Wt: 381.5
InChI Key: SSWOZPAJPMDHKJ-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a fascinating molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the following steps:

  • Formation of the Triazole Ring: This involves the reaction of 4-tert-butylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the triazole ring.

  • Attachment of the Sulfanyl Group: The triazole ring is then reacted with a suitable thiol, such as thiophenol, to introduce the sulfanyl group.

  • Introduction of the Acetohydrazide Group: Finally, the sulfanyl triazole compound is reacted with ethyl bromoacetate, followed by hydrazine hydrate, to form the desired acetohydrazide derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may be optimized by:

  • Using catalytic amounts of reagents to minimize costs and improve yields.

  • Employing efficient separation and purification techniques, such as crystallization or chromatography.

  • Implementing green chemistry principles to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The sulfanyl group in 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents used include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: The compound can be reduced using suitable reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding reduced derivatives.

  • Substitution: The triazole and sulfanyl groups can participate in various substitution reactions. For example, nucleophilic substitution reactions with halides or other electrophiles can introduce new functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Halides, electrophiles.

Major Products:

  • Sulfoxides or sulfones from oxidation reactions.

  • Reduced derivatives from reduction reactions.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

Chemistry: The unique structure of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide makes it a valuable compound in organic synthesis, especially in the development of new triazole-based molecules with potential biological activities.

Biology and Medicine: Triazole derivatives, including this compound, are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential as a therapeutic agent in treating various infections and cancers.

Industry: This compound could find applications in the development of new materials, such as polymers and coatings, due to its unique structural features and reactivity.

Mechanism of Action

Molecular Targets and Pathways: The biological activity of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is likely mediated through its interaction with specific enzymes or receptors. For instance, its antimicrobial activity may result from inhibiting key enzymes involved in bacterial or fungal cell wall synthesis.

Mechanism:

  • Inhibition of enzyme activity.

  • Disruption of cellular processes.

  • Induction of cell death (apoptosis) in cancer cells.

Comparison with Similar Compounds

  • 1,2,4-Triazole: The parent compound from which many triazole derivatives are synthesized.

  • 5-Phenyl-1,2,4-triazole: A closely related compound with similar structural features but different biological activities.

  • 4-tert-Butylphenyl derivatives: Compounds containing the 4-tert-butylphenyl group, known for their stability and lipophilicity.

Uniqueness: 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the sulfanyl and acetohydrazide groups enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-20(2,3)15-11-9-14(10-12-15)18-23-24-19(27-13-17(26)22-21)25(18)16-7-5-4-6-8-16/h4-12H,13,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWOZPAJPMDHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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